molecular formula C23H14ClF5N2O2 B10930555 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazole

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10930555
M. Wt: 480.8 g/mol
InChI Key: WRWOWEIMVFISSH-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multiple steps, including halogenation, difluoromethylation, and pyrazole formation. Key reagents used in these processes include halogenating agents, difluoromethylating agents, and catalysts for pyrazole ring formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-CHLORO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL TRIFLUOROMETHYL ETHER
  • 4-[4-CHLORO-3-[4-(METHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Uniqueness

The unique combination of halogen atoms and the difluoromethoxy group in 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .

Properties

Molecular Formula

C23H14ClF5N2O2

Molecular Weight

480.8 g/mol

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazole

InChI

InChI=1S/C23H14ClF5N2O2/c24-19-20(13-1-9-17(10-2-13)32-22(26)27)30-31(16-7-5-15(25)6-8-16)21(19)14-3-11-18(12-4-14)33-23(28)29/h1-12,22-23H

InChI Key

WRWOWEIMVFISSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F)Cl)OC(F)F

Origin of Product

United States

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